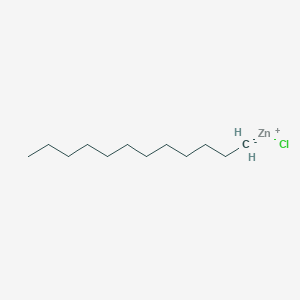

Dodecylzinc(II) chloride

Description

Dodecylzinc(II) chloride is an organozinc compound with the general formula Zn(C₁₂H₂₅)Cl₂, where a zinc(II) center is coordinated to a dodecyl alkyl chain and two chloride ligands. Organozinc compounds are pivotal in organic synthesis, catalysis, and materials science due to their unique reactivity, such as nucleophilic alkylation and transmetalation capabilities .

Properties

CAS No. |

56354-95-1 |

|---|---|

Molecular Formula |

C12H25ClZn |

Molecular Weight |

270.2 g/mol |

IUPAC Name |

chlorozinc(1+);dodecane |

InChI |

InChI=1S/C12H25.ClH.Zn/c1-3-5-7-9-11-12-10-8-6-4-2;;/h1,3-12H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

PGTXZCHSFQDRLJ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCC[CH2-].Cl[Zn+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecylzinc(II) chloride can be synthesized through the reaction of dodecylmagnesium bromide with zinc chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows: [ \text{C}{12}\text{H}{25}\text{MgBr} + \text{ZnCl}2 \rightarrow \text{C}{12}\text{H}_{25}\text{ZnCl} + \text{MgBrCl} ]

Industrial Production Methods

In an industrial setting, the production of dodecylzinc(II) chloride may involve the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process involves the careful addition of dodecylmagnesium bromide to a solution of zinc chloride under an inert atmosphere, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Cross-Coupling Reactions

Dodecylzinc(II) chloride participates in transition-metal-catalyzed cross-coupling reactions, forming carbon-carbon bonds with organic halides. These reactions are pivotal in pharmaceutical and materials science applications.

Key Findings :

-

Palladium-catalyzed Negishi coupling achieves high yields (up to 92%) with aryl bromides .

-

Reactions with alkyl iodides proceed at ambient temperatures but require prolonged reaction times (12–24 hours).

Nucleophilic Addition Reactions

The dodecylzinc moiety acts as a nucleophile, attacking electrophilic centers in carbonyl compounds and epoxides.

| Substrate | Product | Conditions | Stereoselectivity | Reference |

|---|---|---|---|---|

| Aldehydes (R–CHO) | Secondary Alcohols | –78°C, THF | Moderate (∼70:30) | |

| Epoxides | Alkanols | RT, Ether, 6–12 hours | Low |

Mechanistic Insight :

-

Nucleophilic attack follows a concerted SN2-like pathway for epoxides, while aldehydes undergo polar addition via a six-membered transition state.

Transmetalation Reactions

Dodecylzinc(II) chloride exchanges ligands with other metals, enabling the synthesis of complex organometallic species.

| Reagent | Product | Application | Reference |

|---|---|---|---|

| CuCN·2LiCl | Dodecylcopper(I) Species | Conjugate Additions | |

| Pd(PPh₃)₄ | Pd–Zn Complexes | Catalytic Cross-Coupling |

Example :

This reaction is critical for generating copper intermediates used in asymmetric synthesis .

Hydrolysis and Protonolysis

Controlled hydrolysis yields alkanes or zinc oxides, depending on reaction conditions.

| Reagent | Product | Conditions | Byproduct | Reference |

|---|---|---|---|---|

| H₂O (Protonolysis) | Dodecane (C₁₂H₂₆) | Acidic, RT | Zn(OH)Cl | |

| H₂O (Hydrolysis) | ZnO Nanoparticles | Basic, 80°C | HCl |

Applications :

-

Hydrolysis under basic conditions produces ZnO nanoparticles for catalytic and optoelectronic uses.

Synthetic Utility in Materials Science

Dodecylzinc(II) chloride serves as a precursor for:

-

Self-assembled monolayers (SAMs) : Long alkyl chains facilitate surface functionalization.

-

Zinc oxide thin films : Hydrolysis routes yield uniform coatings for solar cells.

Reaction Optimization Factors

Critical parameters influencing reaction outcomes include:

| Factor | Impact on Reactivity | Optimal Range |

|---|---|---|

| Solvent | THF > Ether > Hexane (polarity enhances kinetics) | THF |

| Temperature | 60–80°C for cross-coupling; RT for alkylation | 60–80°C / RT |

| Catalyst Loading | 1–5 mol% Pd for Negishi coupling | 2 mol% |

Note : Excess catalyst (>5 mol%) leads to side reactions like homocoupling .

Comparative Analysis with Other Organozinc Reagents

| Reagent | Reactivity with R–X | Stability | Typical Yield (%) |

|---|---|---|---|

| Dodecylzinc(II) Chloride | Moderate | Air-Sensitive | 75–92 |

| Diethylzinc | High | Pyrophoric | 80–95 |

| Benzylzinc Bromide | Low | Moderate | 60–75 |

Advantages :

Scientific Research Applications

Chemistry

Dodecylzinc(II) chloride is used in organic synthesis for the formation of carbon-carbon bonds. It is particularly useful in the Negishi coupling reaction, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Biology and Medicine

In biological research, organozinc compounds like dodecylzinc(II) chloride are studied for their potential use in drug delivery systems. Their ability to form stable complexes with various ligands makes them suitable for transporting therapeutic agents to specific targets in the body.

Industry

In industrial applications, dodecylzinc(II) chloride is used as a catalyst in polymerization reactions. It can also be used in the production of specialty chemicals and materials, where its unique reactivity is advantageous.

Mechanism of Action

The mechanism by which dodecylzinc(II) chloride exerts its effects involves the transfer of the dodecyl group to other molecules. This transfer is facilitated by the zinc center, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific application, but generally, the zinc center coordinates with nucleophiles or electrophiles to facilitate the desired transformation.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Parameters of Zinc(II) Complexes

Table 2: Solubility and Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.